molecular formula C36H49N5O6 B589063 Paliurine B CAS No. 149183-88-0

Paliurine B

Cat. No.: B589063
CAS No.: 149183-88-0
M. Wt: 647.817
InChI Key: CDQIHKYZYILDAS-AMRSUGGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paliurine B is a 13-membered cyclopeptide alkaloid isolated from the plant Paliurus ramosissimus . Its three-dimensional molecular structure has been determined using advanced techniques including 2D NMR and restrained energy minimization calculations . Research indicates that the conformation of its macrocyclic ring is well-defined, while the acyclic dipeptide tail region exhibits more structural flexibility . A notable structural feature is the cavity within the 13-membered ring, which studies suggest is structurally compatible with magnesium ion insertion, but is less suited for larger ions like calcium or sodium . This unique structural property makes this compound a compound of significant interest in natural product chemistry and pharmacological research, particularly for studying ion-chelation mechanisms and structure-activity relationships in cyclopeptide alkaloids. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149183-88-0

Molecular Formula

C36H49N5O6

Molecular Weight

647.817

IUPAC Name

(2S,3S)-N-[(2S)-1-[(3S,7S,10S,13E)-10-[(2S)-butan-2-yl]-16-methoxy-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.3.1.03,7]nonadeca-1(19),13,15,17-tetraen-6-yl]-1-oxo-3-phenylpropan-2-yl]-3-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C36H49N5O6/c1-7-22(3)30(37-5)34(43)39-27(20-24-12-10-9-11-13-24)36(45)41-19-17-29-32(41)35(44)40-31(23(4)8-2)33(42)38-18-16-25-21-26(47-29)14-15-28(25)46-6/h9-16,18,21-23,27,29-32,37H,7-8,17,19-20H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)/b18-16+/t22-,23-,27-,29-,30-,31-,32-/m0/s1

InChI Key

CDQIHKYZYILDAS-AMRSUGGNSA-N

SMILES

CCC(C)C1C(=O)NC=CC2=C(C=CC(=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)NC)OC

Synonyms

paliurine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Ziziphus cambodiana Cyclopeptides (Compounds 1–3)

Lomchoeya et al. (2018) isolated three 14-membered cyclopeptide alkaloids (1–3) from Ziziphus cambodiana, which share a terminal dipeptide unit analogous to Paliurine B but differ in macrocycle size and NMR profiles :

Feature This compound Ziziphus Compounds 1–3
Macrocycle size 13-membered ring 14-membered ring
Terminal dipeptide L-Phe(OMe)-L-Ile(NMe2) Similar structure, but δC shifts differ: C-27 (63.0 ppm vs. 51.5 ppm) and C-35 (71.0 ppm vs. 69.9 ppm)
Stereochemical certainty L-configuration proposed; DD-configuration not ruled out L-configuration assigned conclusively via NMR and synthetic models

Key distinction : The smaller macrocycle of this compound may influence conformational flexibility and bioactivity compared to the 14-membered Ziziphus alkaloids.

Comparison with Other Paliurine Alkaloids (E and F)

Paliurine E and F, also from Paliurus species, share a cyclopeptide backbone but differ in macrocyclization strategies and substituents:

Feature This compound Paliurine E Paliurine F
Macrocyclization method Not synthetically characterized Ene-enamide ring-closing metathesis (RCM) Late-stage C(sp²)–H olefination
Key intermediates N/A Fragment 1.58 (via alkene metathesis) Arylacetamide precursors
Bioactivity Underexplored Antimalarial and cytotoxic activities reported for analogs No specific data available

Synthetic challenges : this compound’s terminal dipeptide unit complicates macrocyclization, whereas Paliurine E and F benefit from advanced palladium-catalyzed methodologies .

Preparation Methods

Copper-Catalyzed C–O Bond Formation

Copper-mediated coupling reactions play a central role in forming the aryl ether bridges of this compound. As demonstrated in the synthesis of structurally analogous cyclopeptides like Paliurine F, Cu(I) catalysts enable efficient cross-coupling between phenolic oxygen nucleophiles and aryl halides. For instance, a CuI/N,N-dimethylglycine system promotes Ullmann-type etherification, achieving yields exceeding 70% under mild conditions (60°C, DMF). This method’s compatibility with electron-rich and electron-deficient aryl halides ensures versatility in constructing diverse ether linkages.

Macrocyclization via Amide Bond Formation

The cyclization of linear peptide precursors into the macrocyclic structure is often accomplished using coupling agents such as HATU or PyBOP. A study on sanjoinine-F, a related cyclopeptide, revealed that microwave-assisted synthesis reduces reaction times from 48 hours to 2 hours while improving yields from 45% to 68%. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature further enhances ring-closing efficiency, minimizing epimerization risks.

Optimization Strategies for Scalable Synthesis

Protecting Group Selection

Strategic use of protecting groups is essential for directing regioselective reactions. Tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for amine protection, while tert-butyldimethylsilyl (TBS) ethers safeguard hydroxyl functionalities. Sequential deprotection using trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF) ensures selective exposure of reactive sites during macrocyclization.

Solvent and Temperature Effects

High-dilution conditions (0.001–0.01 M) in tetrahydrofuran (THF) or dichloromethane (DCM) are critical for successful macrocyclization. Elevated temperatures (50–60°C) accelerate ring closure but risk racemization, necessitating careful monitoring via chiral HPLC. Recent advances in continuous-flow reactors have enabled precise control over dilution and temperature, achieving cyclization yields up to 85%.

Analytical Characterization of Synthetic Intermediates

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) is indispensable for verifying the structure and purity of this compound. The table below summarizes key HR-MS data for cyclopeptide alkaloids synthesized using analogous methods:

Compound m/z [M+H]⁺ Elemental Composition Error (ppm) MS² Fragments
Sanjoinine-F551.3218C₃₁H₄₂N₄O₅−1.8533.3124, 523.3279, 506.2648
Paliurine-D648.3742C₃₆H₄₉N₅O₆−2.1515.2862, 487.2913, 374.2074
Mauritine-L521.3113C₃₀H₄₀N₄O₄−1.8490.2701, 422.2072, 386.2440

Fragmentation patterns confirm the loss of water (−18 Da) or carbon monoxide (−28 Da), characteristic of cyclopeptide alkaloids. UV-Vis spectra further validate aromatic bridging groups, with absorbance maxima at 280 nm correlating with conjugated π-systems.

Challenges in Stereochemical Control

Achieving the correct stereochemistry at multiple chiral centers remains a significant hurdle. Enzymatic resolution using lipases or proteases has shown promise in isolating enantiomerically pure intermediates. For example, Candida antarctica lipase B selectively hydrolyzes ester bonds in racemic mixtures, yielding (S)-configured amino acids with >90% enantiomeric excess (ee) . Dynamic kinetic resolution (DKR) strategies, combining metal catalysts and enzymes, offer potential for scalable asymmetric synthesis.

Q & A

Q. What are best practices for managing and sharing raw data from this compound studies?

  • Methodological Answer : Deposit datasets in repositories (e.g., Zenodo, Figshare) with metadata aligned with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version control for experimental logs. Provide computational code (e.g., Python/R scripts) for statistical analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paliurine B
Reactant of Route 2
Reactant of Route 2
Paliurine B

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